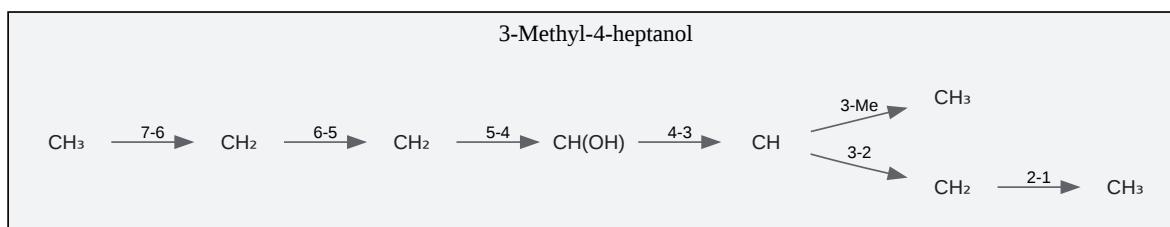


Spectroscopic Profile of 3-Methyl-4-heptanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-4-heptanol


Cat. No.: B155022

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methyl-4-heptanol** (CAS No: 1838-73-9), a secondary alcohol with the molecular formula C₈H₁₈O.[1][2] The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is intended to support research and development activities where this compound is of interest.

Chemical Structure

[Click to download full resolution via product page](#)

Caption: Molecular structure of **3-Methyl-4-heptanol**.

Spectroscopic Data

The following sections present the key spectroscopic data for **3-Methyl-4-heptanol** in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom in **3-Methyl-4-heptanol**.

¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	1H	H-4 (CH-OH)
~2.2	s (broad)	1H	OH
~1.2 - 1.6	m	7H	H-2, H-3, H-5, H-6
~0.9	m	9H	H-1, H-7, 3-CH ₃

Note: Predicted chemical shifts and multiplicities are based on the structure and typical values for similar aliphatic alcohols. The broadness of the OH signal and its variable chemical shift are due to hydrogen bonding and exchange.

¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Carbon Assignment
~75	C-4 (CH-OH)
~40	C-3
~35	C-5
~29	C-2
~23	C-6
~14	C-1, C-7, 3-CH ₃

Note: Predicted chemical shifts are based on typical values for secondary alcohols. The carbon attached to the hydroxyl group (C-4) is the most downfield among the sp^3 carbons.[3][4][5]

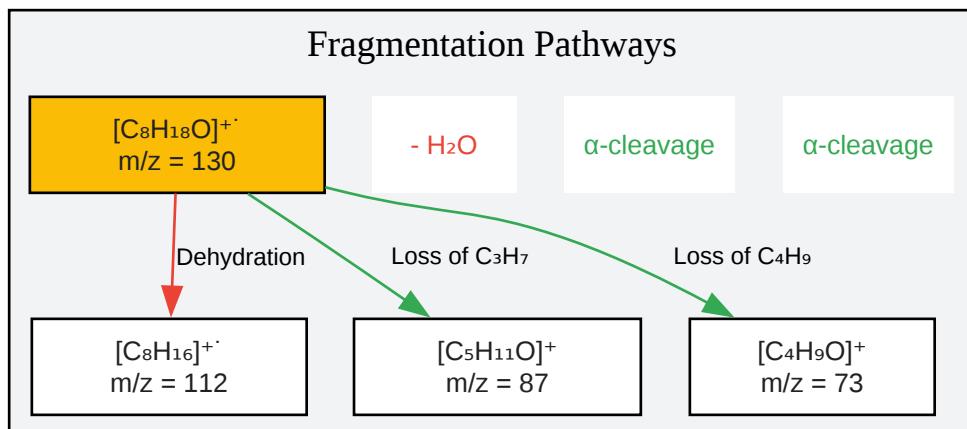
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Methyl-4-heptanol** is characterized by the presence of a hydroxyl group and alkyl chains. The spectrum for **3-Methyl-4-heptanol** is available from sources such as the NIST WebBook.[6][7]

Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
~3350	Strong, Broad	O-H stretch	Alcohol
2958, 2928, 2872	Strong	C-H stretch	Alkane
1465	Medium	C-H bend	Alkane
1378	Medium	C-H bend	Alkane
~1110	Strong	C-O stretch	Secondary Alcohol

Note: The broadness of the O-H stretching band is indicative of hydrogen bonding.


Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **3-Methyl-4-heptanol** shows several characteristic fragments. The molecular ion peak (M^+) at m/z 130 may be weak or absent, which is common for alcohols.[1][8]

Major Mass Fragments

m/z	Relative Intensity (%)	Proposed Fragment Ion
112	Low	$[M - H_2O]^+$
101	Moderate	$[M - C_2H_5]^+$
87	High	$[M - C_3H_7]^+$
73	High	$[CH(OH)CH_2CH_2CH_3]^+$ or $[CH(CH_3)CH(OH)]^+$
59	Moderate	$[CH(OH)CH_2CH_3]^+$
45	High	$[CH_2OH]^+$

Note: Fragmentation in alcohols is often driven by cleavage alpha to the hydroxyl group and dehydration.[8]

[Click to download full resolution via product page](#)

Caption: Major fragmentation pathways of **3-Methyl-4-heptanol** in Mass Spectrometry.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

NMR Spectroscopy

- Sample Preparation: A small amount of neat **3-Methyl-4-heptanol** (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ^1H) is used.
- Data Acquisition:
 - ^1H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique carbon. A longer relaxation delay and a larger number of scans are generally required compared to ^1H NMR due to the lower natural abundance of ^{13}C and its longer relaxation times.[9][10][11]

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **3-Methyl-4-heptanol**, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[12][13]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[12][13]
- Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over the range of 4000 to 400 cm^{-1} .[13]

Mass Spectrometry (MS)

- Sample Introduction: For a volatile liquid like **3-Methyl-4-heptanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a

volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.[14] The GC separates the components of the sample before they enter the mass spectrometer.

- Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is typically used.
- Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected. The mass spectrum is a plot of ion abundance versus m/z.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 2. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 3. compoundchem.com [compoundchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. 3-Heptanol, 4-methyl- [webbook.nist.gov]
- 7. 4-Heptanol, 3-methyl- [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. azom.com [azom.com]
- 10. magritek.com [magritek.com]
- 11. New Lab Manual: Identification of an Alcohol using ¹³C NMR and DEPT - Magritek [magritek.com]
- 12. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 13. jasco-global.com [jasco-global.com]
- 14. Mercury's Help Desk | Physical Chemistry Lab Notes [ishigirl.tripod.com]
- 15. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-4-heptanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b155022#spectroscopic-data-of-3-methyl-4-heptanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com